Vinflunine tartrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

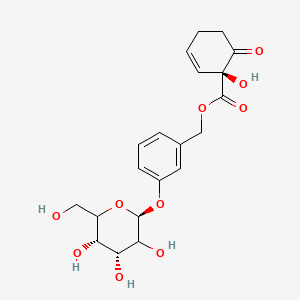

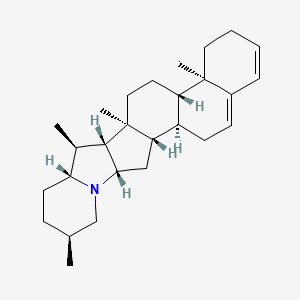

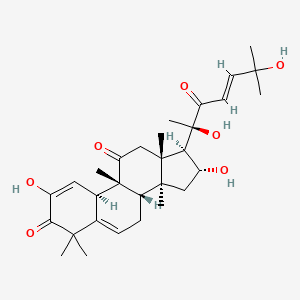

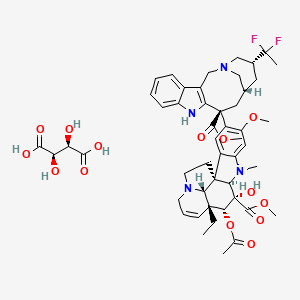

Vinflunine Tartrate, also known as F12158, is a novel fluorinated vinca alkaloid. It belongs to the vinca alkaloid family, which includes well-known anticancer agents like vinblastine and vincristine. This compound was originally discovered by the team led by Professor Jean-Claude Jacquesy at Poitiers University . Developed by Laboratoires Pierre Fabre, it was later licensed to Bristol-Myers Squibb.

Applications De Recherche Scientifique

Vinflunine Tartrate has found applications in various scientific fields:

Oncology: It is investigated for treating bladder cancer and other malignancies.

Angiogenesis Research: Due to its anti-angiogenic properties, it plays a role in understanding blood vessel formation.

Metastasis Inhibition: Vinflunine’s antimetastatic effects are relevant in cancer research.

Vascular Disruption: It disrupts tumor blood vessels, affecting tumor growth.

Mécanisme D'action

Vinflunine Tartrate’s mechanism involves interactions with microtubules. It inhibits dynamic instability, affecting cell division and migration. The exact molecular targets and pathways remain an active area of research.

Safety and Hazards

Vinflunine Tartrate should be handled with care to avoid dust formation. Avoid breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas .

Orientations Futures

Vinflunine is currently in phase III trial assessment in patients with (second line) transitional cell carcinoma of the urothelium and first-line advanced breast cancer . The efficacy of vinflunine in patients with advanced non–small cell lung cancer previously treated with a platinum-containing regimen was confirmed by a large phase III trial . There is a need for new, efficacious chemotherapeutic agents that are associated with increased response rates and with limited and manageable toxicity .

Méthodes De Préparation

Synthetic Routes: Vinflunine Tartrate is synthesized from the natural product vinflunine, which is derived from the Madagascar periwinkle plant (Catharanthus roseus). The synthetic route involves several steps, including fluorination to introduce the unique fluorine atom. Unfortunately, specific details of the synthetic pathway are not widely available in the public domain.

Industrial Production: The industrial production of this compound remains proprietary. it is likely that large-scale synthesis involves optimized processes to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions: Vinflunine Tartrate primarily undergoes reactions related to its tubulin-interacting activity. As a microtubule inhibitor, it affects microtubule dynamics, exhibiting anticancer, anti-angiogenic, vascular-disrupting, and antimetastatic properties.

Common reactions include:

Microtubule Stabilization: Vinflunine stabilizes microtubules by slowing down their growth rate and increasing their duration.

Mitotic Arrest: It induces mitotic accumulation, leading to cell cycle arrest.

Apoptosis Induction: Vinflunine triggers apoptosis in cancer cells, particularly through the mitochondrial pathway.

Reagents and Conditions: Specific reagents and conditions for this compound reactions are not publicly disclosed. its effects on microtubules suggest interactions with tubulin proteins and cellular components.

Comparaison Avec Des Composés Similaires

Vinflunine Tartrate stands out due to its fluorination and unique properties. While it shares similarities with other vinca alkaloids, its specific fluorinated structure sets it apart.

Similar Compounds:- Vinblastine

- Vincristine

- Vinorelbine

Propriétés

IUPAC Name |

(2R,3R)-2,3-dihydroxybutanedioic acid;methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-4-[(12S,14R,16R)-16-(1,1-difluoroethyl)-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H54F2N4O8.C4H6O6/c1-8-42-14-11-16-51-17-15-43(36(42)51)30-19-31(34(56-5)20-33(30)49(4)37(43)45(55,40(54)58-7)38(42)59-25(2)52)44(39(53)57-6)21-26-18-27(41(3,46)47)23-50(22-26)24-29-28-12-9-10-13-32(28)48-35(29)44;5-1(3(7)8)2(6)4(9)10/h9-14,19-20,26-27,36-38,48,55H,8,15-18,21-24H2,1-7H3;1-2,5-6H,(H,7,8)(H,9,10)/t26-,27-,36+,37-,38-,42-,43-,44+,45+;1-,2-/m11/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXONSEMUKVZUON-SYVFVGEFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12C=CCN3C1C4(CC3)C(C(C2OC(=O)C)(C(=O)OC)O)N(C5=CC(=C(C=C45)C6(CC7CC(CN(C7)CC8=C6NC9=CC=CC=C89)C(C)(F)F)C(=O)OC)OC)C.C(C(C(=O)O)O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]12C=CCN3[C@@H]1[C@]4(CC3)[C@H]([C@]([C@@H]2OC(=O)C)(C(=O)OC)O)N(C5=CC(=C(C=C45)[C@]6(C[C@H]7C[C@H](CN(C7)CC8=C6NC9=CC=CC=C89)C(C)(F)F)C(=O)OC)OC)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H60F2N4O14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00692888 |

Source

|

| Record name | PUBCHEM_53245637 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00692888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

967.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1201898-17-0 |

Source

|

| Record name | PUBCHEM_53245637 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00692888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.